molecular formula C7H7N2O+ B1203784 4-(Hydroxymethyl)benzenediazonium CAS No. 78246-53-4

4-(Hydroxymethyl)benzenediazonium

Cat. No. B1203784
CAS RN: 78246-53-4
M. Wt: 135.14 g/mol
InChI Key: BTKRSPXVXZNYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)benzenediazonium(1+), also known as 4-hmbdi, belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. 4-(Hydroxymethyl)benzenediazonium(1+) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-(hydroxymethyl)benzenediazonium(1+) is primarily located in the cytoplasm. Outside of the human body, 4-(hydroxymethyl)benzenediazonium(1+) can be found in mushrooms. This makes 4-(hydroxymethyl)benzenediazonium(1+) a potential biomarker for the consumption of this food product.

Scientific Research Applications

Carcinogenic Properties in Agaricus Bisporus

4-(Hydroxymethyl)benzenediazonium, an ingredient in the cultivated mushroom Agaricus bisporus, has been studied for its carcinogenic properties. Research demonstrates that it can induce glandular stomach tumors in mice, with incidences of 30% in females and 32% in males. The tumors were identified as polypoid adenomas and adenocarcinomas (Tóth, Nagel, & Ross, 1982). Additionally, this compound has been shown to cause subcutaneous tissue and skin tumors in Swiss mice (Tóth, Patil, & Jae, 1981).

DNA Strand Breaking

4-(Hydroxymethyl)benzenediazonium salt (HMBD) has been found to generate a carbon-centered radical, leading to DNA strand breaking. This was observed in plasmid supercoiled DNA and may contribute to the cytotoxicity of HMBD. The compound's DNA-breaking activity was evident in the absence of molecular oxygen, indicating direct involvement of the carbon-centered radical (Hiramoto, Kaku, Kato, & Kikugawa, 1995).

DNA Base and Deoxyribose Modification

The same compound has been found to modify the base and sugar moieties of DNA. When incubated with deoxyribonucleosides, a decrease in their levels was observed, indicating damage to DNA. The results suggest that the 4-(hydroxymethyl)phenyl radical generated from HMBD can directly modify the base and the sugar moieties of DNA under mild conditions (Hiramoto, Kaku, Sueyoshi, Fujise, & Kikugawa, 1995).

Photochemical Generation of Phenyl Cations

The benzenediazonium cation and its derivatives were photolyzed, leading to the generation of phenyl cations and their reactions with bases/nucleophiles. This study contributes to the understanding of the reactivity of benzenediazonium derivatives under photochemical conditions (Steenken, Ashokkumar, Maruthamuthu, & McCLELLAND, 1998).

Electrochemical Formation of Phenyl Layers

4-NO2 and 4-Br benzenediazonium salts were electrochemically reduced on H-terminated Si(111) electrodes, resulting in the formation of robust organic films. This research is relevant for understanding the application of benzenediazonium salts in surface modification and material science (Villeneuve, Pinson, Bernard, & Allongue, 1997).

properties

CAS RN

78246-53-4

Product Name

4-(Hydroxymethyl)benzenediazonium

Molecular Formula

C7H7N2O+

Molecular Weight

135.14 g/mol

IUPAC Name

4-(hydroxymethyl)benzenediazonium

InChI

InChI=1S/C7H7N2O/c8-9-7-3-1-6(5-10)2-4-7/h1-4,10H,5H2/q+1

InChI Key

BTKRSPXVXZNYGV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)[N+]#N

Canonical SMILES

C1=CC(=CC=C1CO)[N+]#N

Other CAS RN

78246-53-4

Related CAS

78246-54-5 (tetrafluoroborate(1-))

synonyms

4-(hydroxymethyl)benzenediazonium ion
4-(hydroxymethyl)benzenediazonium ion, tetrafluoroborate (1-)
4-(hydroxymethyl)benzenediazonium sulfate
4-(hydroxymethyl)benzenediazonium tetrafluoroborate
4-HMBDI

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxymethyl)benzenediazonium
Reactant of Route 2
Reactant of Route 2
4-(Hydroxymethyl)benzenediazonium
Reactant of Route 3
4-(Hydroxymethyl)benzenediazonium
Reactant of Route 4
4-(Hydroxymethyl)benzenediazonium
Reactant of Route 5
4-(Hydroxymethyl)benzenediazonium
Reactant of Route 6
Reactant of Route 6
4-(Hydroxymethyl)benzenediazonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.